![molecular formula C9H11BrN2O B12994132 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole is a synthetic organic compound that features a unique spirocyclic structure. The compound is characterized by the presence of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety. This combination of functional groups and structural motifs makes it an interesting subject for research in various fields of chemistry and biology.
Preparation Methods
The synthesis of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxaspiroheptane intermediate . This intermediate is then reacted with a suitable pyrazole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include halogenating agents, oxidizing agents like Oxone®, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure and the presence of the bromine atom contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole can be compared with other similar compounds, such as:
2-Oxaspiro[3.3]heptan-6-amine hydrochloride: This compound shares the oxaspiroheptane moiety but differs in the presence of an amine group instead of a pyrazole ring.
2-Oxa-7-azaspiro[3.5]nonane: This compound features a larger spirocyclic structure and is used in medicinal chemistry for its unique properties.
The uniqueness of this compound lies in its combination of a bromine atom, a pyrazole ring, and an oxaspiroheptane moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-1-(2-oxaspiro[3.3]heptan-6-yl)pyrazole |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-11-12(4-7)8-1-9(2-8)5-13-6-9/h3-4,8H,1-2,5-6H2 |
InChI Key |
UBEHSXOEFHEPEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12COC2)N3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



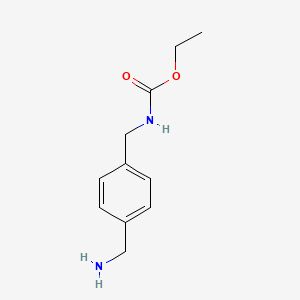
![6-Methoxy-2-methylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B12994070.png)
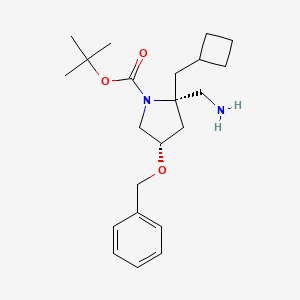

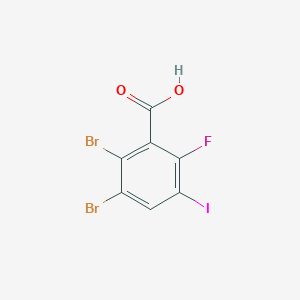
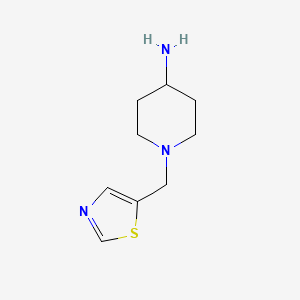


![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
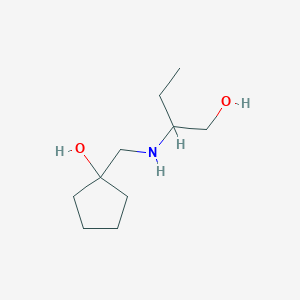

![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
